4-Aminomorpholin-3-one hydrochloride is a chemical compound that serves as a significant intermediate in the synthesis of various pharmaceutical agents, notably rivaroxaban, an anticoagulant medication used to prevent blood clots. This compound is characterized by its unique morpholine structure, which contributes to its biological activity and potential therapeutic applications.
The compound can be synthesized from 4-(4-nitrophenyl)morpholin-3-one through various reduction methods. The initial precursor, 4-(4-nitrophenyl)morpholin-3-one, is derived from the nitration of 4-(4-aminophenyl)morpholin-3-one, making it a crucial step in the synthetic pathway leading to 4-aminomorpholin-3-one hydrochloride .
4-Aminomorpholin-3-one hydrochloride belongs to the class of organic compounds known as morpholines, which are cyclic amines. It is classified as an amine due to the presence of an amino group attached to the morpholine ring. This classification underlines its potential reactivity and utility in medicinal chemistry.
The synthesis of 4-aminomorpholin-3-one hydrochloride typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. Several methods have been reported for this reduction:
The choice of reducing agent and conditions significantly influences the yield and purity of the final product. For instance, using palladium-carbon allows for milder reaction conditions and higher selectivity .
The molecular formula for 4-aminomorpholin-3-one hydrochloride is CHClNO. Its structure features a morpholine ring substituted with an amino group and a phenyl group, contributing to its pharmacological properties.
The compound exhibits specific physical properties such as melting point and solubility characteristics that are critical for its application in pharmaceuticals. Detailed spectroscopic data (NMR, IR) can provide insights into its structural confirmation.
4-Aminomorpholin-3-one hydrochloride can participate in various chemical reactions typical of amines:
The reactivity of 4-aminomorpholin-3-one hydrochloride is influenced by the electronic effects imparted by the morpholine ring and the phenyl substituent, making it a versatile building block in organic synthesis.
As an intermediate in drug synthesis, particularly rivaroxaban, 4-aminomorpholin-3-one hydrochloride plays a crucial role in modulating biological pathways involved in coagulation. Its mechanism involves inhibiting factor Xa, thereby preventing thrombus formation.
Research indicates that modifications to the morpholine structure can significantly affect its activity and selectivity towards target enzymes involved in blood coagulation .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and confirm identity during synthesis .
This streamlined approach constructs the morpholinone core through sequential amidation and cyclization steps. The reaction initiates with the condensation of 2-(2-chloroethoxy)acetic acid (or its ester derivatives) with 4-nitroaniline under Brønsted acid catalysis. Acetic acid serves as both solvent and catalyst at reflux temperatures (110–120°C), facilitating nucleophilic attack by the aniline’s amine group on the carboxylic acid to form an amide bond. Subsequent in situ ring closure occurs via an intramolecular SN2 reaction, where the amide nitrogen displaces chloride from the chloroethoxy side chain. This cyclization yields 4-(4-nitrophenyl)morpholin-3-one as a crystalline intermediate, typically isolated in 70–85% yield after aqueous workup [1].
Critical process parameters include:
Table 1: Catalyst Performance in One-Pot Synthesis
Catalyst | Concentration | Reaction Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Acetic acid (solvent) | Neat | 110 | 74 | 12 |
p-TSA | 5 mol% | 110 | 85 | 8 |
Methanesulfonic acid | 5 mol% | 110 | 78 | 9 |
None | - | 110 | 62 | 14 |
Reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2) provides the most direct route to the target amine. Heterogeneous catalytic hydrogenation employs 5–10% Pd/C (0.1–0.3 equiv) in polar protic solvents like ethanol or methanol. Under hydrogen pressure (0.4 MPa, 60°C), complete conversion occurs within 3 hours, delivering 4-(4-aminophenyl)morpholin-3-one in >97% yield. Filtration removes the catalyst, and subsequent HCl treatment in ether generates the hydrochloride salt as a pure precipitate [1] [4] [5].
Alternative reduction systems include:
Table 2: Hydrogenation Conditions for Nitro Reduction
Catalyst System | Solvent | Pressure/Temp | Time (h) | Yield (%) | Selectivity Issues |
---|---|---|---|---|---|
10% Pd/C (0.2 eq) | Ethanol | 0.4 MPa, 60°C | 3 | 97.8 | None |
Raney Ni | Isopropanol/H2O | 1.5 MPa, 50–55°C | 5 | 96.4 | Over-reduction to cyclohexyl analog |
FeCl3/N2H4·H2O | Ethanol/H2O | Reflux | 2 | 93 | Azoxy byproducts |
Hypochlorite-mediated cyclization converts linear precursors directly to the morpholinone framework under mild conditions. The process involves treating N-(2-hydroxyethyl)-4-nitroaniline derivatives with sodium hypochlorite (NaOCl, 10–13% aqueous) or calcium hypochlorite (Ca(OCl)2) in water/acetonitrile biphasic systems at 0–5°C. The reaction proceeds via chloronium ion formation on the ethanolamine oxygen, followed by intramolecular displacement and hydrolysis to form the lactam carbonyl [1] [6].
Optimization reveals:
Table 3: Hypochlorite Oxidant Efficiency
Oxidant | Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaOCl (12.5% aq.) | H2O/CH3CN (1:1) | 0–5 | 1.5 | 82 |
Ca(OCl)2 (suspension) | H2O/THF (2:1) | 5 | 2 | 78 |
t-BuOCl | CH2Cl2 | –10 | 4 | 68 |
Palladium-catalyzed cross-coupling enables modular construction of sterically hindered morpholinone derivatives. Suzuki-Miyaura coupling between 4-chloromorpholin-3-one and arylboronic acids exemplifies this strategy. Optimized conditions use Pd(PPh3)4 (3 mol%) with K2CO3 base in toluene/water (4:1) at 80°C. For 4-aminophenyl installation, protection of the aniline as an acetamide prevents catalyst deactivation, requiring subsequent acidic deprotection to unmask the amine [1] [6].
Key advancements include:
Table 4: Suzuki Coupling for *para-Substituted Morpholinones*
Boronic Acid | Protecting Group | Catalyst System | Yield (%) | Deprotection Method |
---|---|---|---|---|
4-(Boc-amino)phenyl | Boc | Pd(dppf)Cl2/XPhos | 92 | TFA/CH2Cl2 |
4-Aminophenyl | None | Pd(PPh3)4 | 45 | Not required |
4-Cyanophenyl | None | Pd(OAc)2/SPhos | 86 | Not required |
Solvent polarity critically influences reaction kinetics and product distribution across synthetic routes. For nitroaniline condensations (Section 1.1), high-polarity aprotic solvents like DMF or NMP accelerate cyclization rates by stabilizing the zwitterionic transition state. Conversely, oxidative cyclizations (Section 1.3) require water-miscible solvents (acetonitrile, THF) to solubilize hypochlorite while maintaining substrate integrity [1] [2].
Systematic studies demonstrate:
Table 5: Solvent Effects on Key Reaction Steps
Reaction Step | Optimal Solvent | Suboptimal Solvents | Performance Metric | Rationale |
---|---|---|---|---|
Nitroaniline condensation | DMF | Toluene, DCM | 95% yield vs. 62% in toluene | Polar transition state stabilization |
Hypochlorite cyclization | CH3CN/H2O | THF, EtOAc | 82% yield vs. 51% in THF | Oxidant solubility, pH control |
Catalytic hydrogenation | Ethanol | Dioxane, DMF | 98% conversion vs. 75% in dioxane | Catalyst wetting, H2 solubility |
Pd-coupling | Toluene/H2O | DMSO, MeOH | 92% yield vs. 40% in MeOH | Base solubility, minimal protodeboronation |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: